

Physical properties of 4-tert-amylcyclohexanol (melting and boiling points)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Tert-Amylcyclohexanol*

Cat. No.: *B3420970*

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Abstract

This technical guide provides a comprehensive analysis of the core physical properties—specifically the melting and boiling points—of **4-tert-amylcyclohexanol** (also known as 4-tert-pentylcyclohexanol). A critical aspect of this analysis is the differentiation between its cis and trans stereoisomers, as the spatial arrangement of the functional groups profoundly influences these macroscopic properties. This document synthesizes publicly available data with fundamental principles of physical organic chemistry to offer not only quantitative values but also a mechanistic understanding of the structure-property relationships. Standardized protocols for the experimental determination of these properties are also detailed to ensure methodological rigor in a research setting.

Molecular Structure and Stereoisomerism: The Basis of Physical Property Divergence

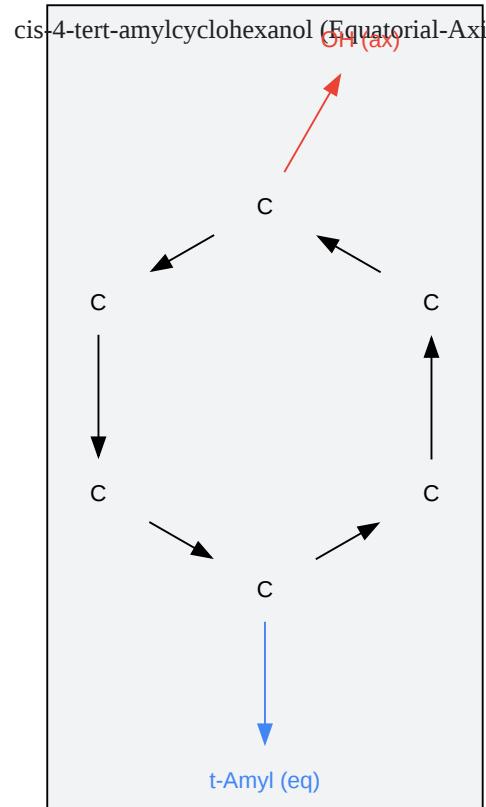
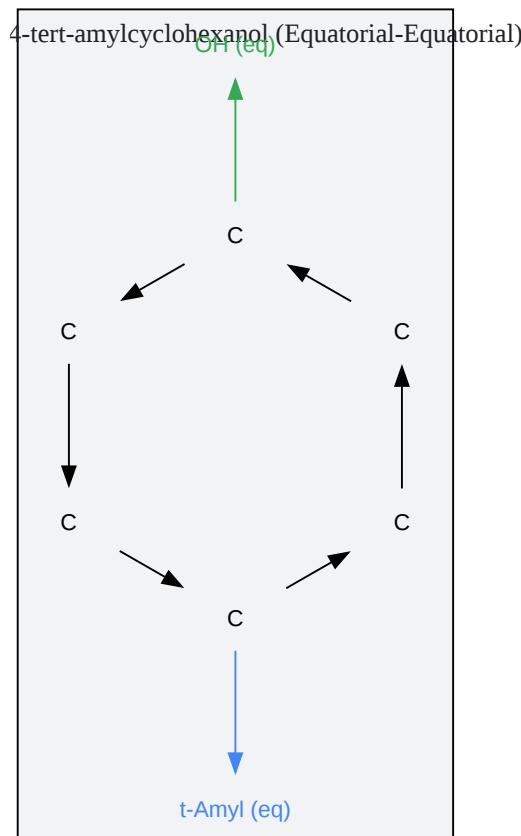
4-tert-amylcyclohexanol is a substituted secondary alcohol. Its structure consists of a cyclohexane ring substituted at the 1- and 4-positions with a hydroxyl (-OH) group and a bulky tert-amyl group (-C(CH₃)₂CH₂CH₃), respectively. The conformational flexibility of the cyclohexane ring, which preferentially adopts a low-energy "chair" conformation, gives rise to two key stereoisomers: cis and trans.

The thermodynamic stability of these isomers is overwhelmingly dictated by the steric strain associated with bulky substituents. The A-value, a measure of the energetic preference for an

equatorial position over an axial one, is exceptionally large for a tert-butyl group (~5 kcal/mol) and is similarly high for the structurally related tert-amyl group. Consequently, the tert-amyl group is strongly "locked" into the equatorial position in the most stable chair conformation. The isomerism, therefore, is defined by the orientation of the hydroxyl group relative to this anchor.

- **trans-4-tert-amylcyclohexanol:** The hydroxyl group also occupies an equatorial position. This diequatorial arrangement is the most thermodynamically stable conformation, minimizing steric interactions.
- **cis-4-tert-amylcyclohexanol:** The hydroxyl group is forced into an axial position to maintain the cis relationship with the equatorial tert-amyl group. This conformation involves unfavorable 1,3-diaxial interactions between the axial hydroxyl group and the axial hydrogens on the ring, rendering it less stable.

The distinct three-dimensional shapes and intermolecular interaction potentials of these isomers are the direct cause of their different physical properties.



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Caption: Chair conformations of trans and cis-4-tert-amylcyclohexanol.

Melting Point Analysis

The melting point is highly sensitive to the efficiency of molecular packing in the crystal lattice and the strength of intermolecular forces. For substituted cyclohexanols, symmetry and the ability to form extensive hydrogen-bonding networks are paramount.

Experimental Data

The available data from chemical suppliers and databases primarily focuses on the trans isomer and the mixed isomer product. Explicit experimental data for the pure cis isomer is not readily available in the surveyed literature.

| Compound Isomer | CAS Number | Melting Point (°C) |
|-------------------------------|------------|---------------------|
| Mixture of cis and trans | 5349-51-9 | 24 - 27[1][2][3] |
| trans-4-tert-amylcyclohexanol | 20698-30-0 | 24 - 27[4][5][6][7] |
| cis-4-tert-amylcyclohexanol | N/A | Data not available |

Mechanistic Interpretation

The melting point of the trans isomer and the commercially available mixture are identical (24 - 27 °C).[1][4][5] This strongly suggests that the commercial mixture consists predominantly of the more stable trans isomer. The diequatorial conformation of the trans isomer allows for more regular, efficient packing into a crystal lattice, which typically leads to a higher melting point compared to a less symmetrical or more sterically hindered isomer.

While data for the pure cis isomer is unavailable, we can infer its likely behavior. The axial hydroxyl group in the cis isomer could disrupt the packing efficiency compared to the trans isomer. Depending on the specific crystal structure it adopts, this could lead to a lower melting point. However, in the analogous but smaller 4-tert-butylcyclohexanol, the cis and trans isomers have distinct and much higher melting points (cis: ~83°C, trans: ~80°C), indicating that both pack effectively.[8][9] For **4-tert-amylcyclohexanol**, the compound is a low-melting solid, barely solid at room temperature.

Experimental Protocol: Capillary Melting Point Determination

This protocol ensures an accurate, self-validating determination of the melting point range.

- Preparation: Ensure the sample is dry and finely powdered. If necessary, crush the crystalline sample gently on a watch glass.

- Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. Repeat until a 2-3 mm column of packed sample is achieved.
- Calibration: Before measurement, calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine) with melting points bracketing the expected range of the sample. This step is critical for trustworthiness.
- Measurement (Range Finding): Place the loaded capillary in the apparatus. Heat rapidly to get a coarse estimate of the melting temperature. Let the apparatus cool significantly.
- Measurement (Accurate): Use a fresh capillary tube. Heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute.
- Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion). The result is reported as this range.

Boiling Point Analysis

The boiling point is primarily governed by molecular weight and the strength of intermolecular forces, such as hydrogen bonding and van der Waals forces. Pressure is a critical experimental variable that must be reported, as boiling point decreases with decreasing pressure.

Experimental Data

| Compound Isomer | CAS Number | Boiling Point (°C) | Pressure (mmHg) |
|---------------------------------|------------|--------------------|-------------------|
| Mixture of cis and trans | 5349-51-9 | 154 - 155[1][2][3] | 40 |
| Mixture of cis and trans (Est.) | 5349-51-9 | 222 - 224[1] | 760 (Atmospheric) |
| trans-4-tert-amylcyclohexanol | 20698-30-0 | ~223.2[10] | 760 (Atmospheric) |
| cis-4-tert-amylcyclohexanol | N/A | Data not available | N/A |

Mechanistic Interpretation

The boiling points of the cis and trans isomers are expected to be relatively similar because both possess a hydroxyl group capable of hydrogen bonding, which is the dominant intermolecular force. However, subtle differences can arise from the steric accessibility of this hydroxyl group.

- **trans Isomer (Equatorial -OH):** The hydroxyl group is exposed and readily available for intermolecular hydrogen bonding.
- **cis Isomer (Axial -OH):** The hydroxyl group is more sterically shielded by the cyclohexane ring. This might slightly impede the formation of an optimal hydrogen-bonding network, potentially leading to a slightly lower boiling point compared to the trans isomer. This effect is generally minor, and the isomers are often difficult to separate by distillation at atmospheric pressure.

The reported data for the mixture and the pure trans isomer are consistent, with a boiling point around 223°C at 760 mmHg.[1][10] The use of reduced pressure (e.g., 154-155°C at 40 mmHg) is common for high-boiling organic compounds to prevent thermal decomposition during distillation.[1][3]

Experimental Protocol: Boiling Point Determination by Ebulliometer or Distillation

- **Apparatus Setup:** Assemble a simple distillation apparatus with a round-bottom flask, distillation head, condenser, and receiving flask. Place the sample and a few boiling chips or a magnetic stir bar in the distillation flask.
- **Thermometer Placement:** The thermometer is the most critical component. The top of the thermometer bulb must be positioned just below the side arm of the distillation head to ensure it accurately measures the temperature of the vapor in equilibrium with the liquid.
- **Heating:** Heat the flask gently using a heating mantle. The liquid should boil smoothly, and a ring of refluxing condensate should rise slowly up the neck of the flask.
- **Equilibrium and Reading:** The boiling point is the temperature at which the vapor temperature holds constant while the liquid is actively boiling and condensate is dripping into

the receiving flask. Record this stable temperature.

- Pressure Correction (if not at 760 mmHg): If the atmospheric pressure is not 760 mmHg, the observed boiling point must be corrected. This can be done using a pressure-temperature nomograph or the Clausius-Clapeyron equation for higher accuracy. For vacuum distillations, the pressure must be measured with a manometer and reported with the boiling point.

Visualization of Experimental Workflow

The logical flow for determining and verifying the physical properties of a chemical sample is a self-validating process grounded in calibration and careful observation.

Caption: Standard workflow for the experimental determination of physical constants.

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- To cite this document: BenchChem. [Physical properties of 4-tert-amylcyclohexanol (melting and boiling points)]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3420970#physical-properties-of-4-tert-amylcyclohexanol-melting-and-boiling-points\]](https://www.benchchem.com/product/b3420970#physical-properties-of-4-tert-amylcyclohexanol-melting-and-boiling-points)

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